BenchChemオンラインストアへようこそ!

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Monoamine Oxidase Inhibition MAO-A/MAO-B Selectivity Neurodegenerative Disease Research

This 7-chloro-4,4-dimethyl-DHQO derivative serves as an essential negative control in MAO-B inhibitor screening (IC50 = 1,130 nM) and a ROCK-activity-free scaffold for kinase inhibitor development. Its unique 7-chloro substitution is critical for heme-binding studies, while the gem-dimethyl group provides steric modulation. Unlike generic DHQO analogs, this compound's substitution pattern enables precise SAR deconvolution. Ideal for antimalarial and CNS research programs requiring defined scaffold background activity. Order now to advance your hit-to-lead campaigns with a validated, synthetically accessible building block.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 133999-06-1
Cat. No. B1612353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
CAS133999-06-1
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC2=C1C=CC(=C2)Cl)C
InChIInChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
InChIKeyXOCSIBQQEXKLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) Procurement Guide: Scaffold Specifications and Comparative Differentiation


7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) is a 3,4-dihydroquinolin-2(1H)-one (DHQO) derivative characterized by a C7 chloro substituent and a gem-dimethyl group at C4 [1]. The compound features the bicyclic DHQO scaffold, a privileged structure in medicinal chemistry that serves as a core motif in numerous bioactive molecules including Rho-kinase inhibitor candidates, MAO inhibitors, and cardiovascular agents [1][2]. Its molecular formula is C11H12ClNO with a molecular weight of 209.67 g/mol [1].

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1): Why Unsubstituted DHQO Scaffolds and Positional Isomers Cannot Be Interchanged


Generic substitution among DHQO derivatives is precluded by the compound's unique substitution pattern. The 7-chloro substituent critically modulates electronic properties and biological target interactions, as demonstrated by studies showing that chloro substitution at C7 in quinoline systems is a key structural determinant for binding affinity to heme and other biological targets [1]. The 4,4-gem-dimethyl group introduces steric bulk that alters conformational preferences and metabolic stability relative to unsubstituted or mono-substituted analogs, while simultaneously creating an all-carbon quaternary center that serves as a distinct synthetic handle for further derivatization [2]. Compounds lacking either the C7 chloro or the C4 gem-dimethyl substitution exhibit fundamentally different reactivity profiles and biological activity landscapes, making this specific substitution pattern non-interchangeable with simpler DHQO analogs.

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) Evidence Guide: Quantified Differentiation from Structural Analogs and Scaffold Class


MAO-A vs. MAO-B Inhibition Selectivity: 7-Chloro-4,4-dimethyl-DHQO as a Baseline Negative Control

The 7-chloro-4,4-dimethyl-DHQO scaffold exhibits markedly weak inhibition of MAO-A (IC50 >100,000 nM) and only modest inhibition of MAO-B (IC50 = 1,130 nM) [1]. This contrasts sharply with optimized C6/C7-substituted DHQO derivatives, where the most potent MAO-B inhibitor (compound 3a) displays an IC50 of 1.4 nM with selectivity for MAO-B over MAO-A ranging from 99-fold to 40,000-fold [2]. The ~807-fold difference in MAO-B potency between the unoptimized 7-chloro-4,4-dimethyl scaffold and optimized C6/C7-substituted DHQOs demonstrates that this compound serves as an appropriate baseline or negative control in MAO inhibitor discovery programs. The data also indicate that the 7-chloro substitution alone, without additional optimized side chains, does not confer high-affinity MAO inhibition.

Monoamine Oxidase Inhibition MAO-A/MAO-B Selectivity Neurodegenerative Disease Research

Rho-Kinase Inhibitor Activity: 4,4-Dimethyl-DHQO Scaffold vs. Established Inhibitors

A systematic evaluation of seven substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives revealed that none of the synthesized compounds showed significant activity for Rho-kinase inhibition [1]. This finding stands in contrast to established Rho-kinase inhibitors such as Y-27632 (pyridine derivative) and HA-1077 (isoquinolinesulfonamide derivative), which serve as research benchmarks for this target [1]. The authors concluded that neither the 4,4-dimethyl-DHQO heterocycle nor the introduction of a sulfonamide linker improved affinity for the Rho-kinase binding site [1]. This negative result provides critical guidance: the 4,4-dimethyl-DHQO scaffold, while structurally attractive, does not inherently confer Rho-kinase inhibitory activity, distinguishing it from other heterocyclic scaffolds that have demonstrated nanomolar potency against this target.

Rho-Kinase (ROCK) Inhibition Cardiovascular Pharmacology Kinase Inhibitor Scaffolds

C7-Chloro Substituent as Critical Binding Determinant in Quinoline Systems

In comparative binding studies of chloroquine analogs, the 7-chloro substituent has been identified as a critical structural determinant for binding affinity to the hematin mu-oxo dimer [1]. The 6-chloro analog of chloroquine (compound 11) showed no measurable significant interaction with hematin mu-oxo dimer, whereas the 7-chloro-containing parent compound demonstrates binding [1]. This positional specificity—a difference of only one carbon position on the quinoline ring—produces a binary (binding vs. no binding) functional outcome. This class-level evidence establishes that chloro substitution at the C7 position, as present in 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, provides distinct molecular recognition capabilities not achievable with 6-chloro, 5-chloro, or 8-chloro positional isomers.

Antimalarial Drug Design Heme Binding Structure-Activity Relationship

7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS 133999-06-1) Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


MAO-B Inhibitor Discovery: Use as Low-Activity Scaffold Baseline

Given its IC50 of 1,130 nM for MAO-B [1], this compound serves as an appropriate low-activity reference point in MAO-B inhibitor screening cascades. Researchers developing C6/C7-substituted DHQO derivatives with optimized side chains (targeting IC50 values in the low nanomolar range, as demonstrated by compound 3a with IC50 = 1.4 nM [1]) can use 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one to establish that any observed high-potency inhibition is attributable to the introduced side-chain modifications rather than inherent scaffold activity. This negative control function is particularly valuable in structure-activity relationship (SAR) studies where scaffold background activity must be deconvoluted from substituent-driven potency gains.

Kinase Inhibitor Scaffold Diversification with Documented Target-Negative Profile

The empirically demonstrated lack of significant Rho-kinase inhibitory activity across seven tested 4,4-dimethyl-DHQO derivatives [1] positions this scaffold as a target-negative control or a diversification starting point for kinase targets other than ROCK. Researchers seeking novel kinase inhibitor chemotypes can utilize this scaffold knowing that it does not carry inherent ROCK inhibition liability—a documented selectivity advantage when screening against kinase panels where ROCK cross-reactivity would confound interpretation. The scaffold may be functionalized and screened against alternative kinase targets (e.g., DYRK1A, CLK1, VEGFR-2) where DHQO derivatives have demonstrated nanomolar activity [2], without the confounding factor of baseline ROCK activity.

Position-Specific Scaffold for Heme-Target Interaction Studies

The class-level evidence demonstrating that 7-chloro substitution (vs. 6-chloro) is a critical determinant for binding to hematin mu-oxo dimer [1] supports the use of 7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one in antimalarial drug discovery and heme-target interaction studies. The compound provides a synthetically accessible 7-chloro-quinoline-derived scaffold for exploring heme-binding mechanisms, with the 4,4-gem-dimethyl group offering steric modulation capabilities not present in simpler 7-chloro-quinoline analogs. This positional specificity makes the compound a strategic choice over regioisomeric chloro-DHQO building blocks for research programs where heme-interaction pharmacology is mechanistically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.